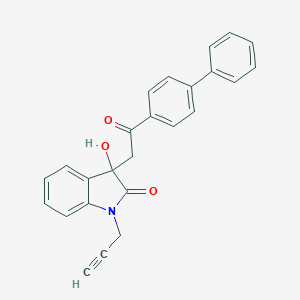
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of benzothiadiazole derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress in cells.
Biochemical and Physiological Effects
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in cells. Additionally, this compound has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, thereby reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its potent antitumor activity against several cancer cell lines. Additionally, this compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One potential direction is to further investigate its mechanism of action and identify the specific targets that it interacts with in cells. Additionally, this compound can also be further explored for its potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of more efficient synthesis methods for this compound can also be explored to increase its availability for further research.
Métodos De Síntesis
The synthesis of 3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 4-aminobenzamide in the presence of N,N-dimethylformamide to yield the final product. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Fórmula molecular |
C18H19N3O3S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
3,5-diethoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H19N3O3S/c1-4-23-13-8-12(9-14(10-13)24-5-2)18(22)19-16-11(3)6-7-15-17(16)21-25-20-15/h6-10H,4-5H2,1-3H3,(H,19,22) |
Clave InChI |
CUFVGWKEDVFTGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)OCC |
SMILES canónico |
CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)


![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)

![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
![1-Benzyl-3-hydroxy-3-[2-(2-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214727.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
